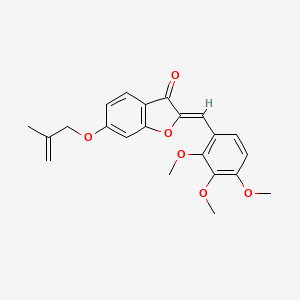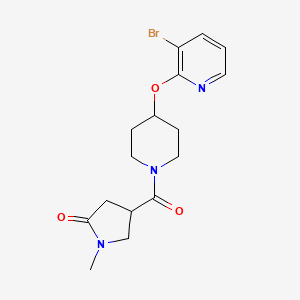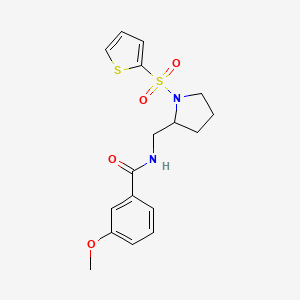![molecular formula C11H14FN B2977880 Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis CAS No. 2137136-14-0](/img/structure/B2977880.png)
Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutyl ring substituted with a fluorine atom and a phenyl group, making it a valuable target for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, typically involves the formation of the cyclobutyl ring followed by the introduction of the fluorine and phenyl substituents. One common approach is the cyclization of a suitable precursor, such as a 1,3-diene, under conditions that promote ring closure. The fluorine atom can be introduced using electrophilic fluorination reagents, while the phenyl group can be added via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors for efficient cyclization and fluorination steps, as well as the application of catalytic systems to enhance reaction yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, has several scientific research applications:
Chemistry: It serves as a model compound for studying the effects of fluorine substitution on cyclobutyl ring stability and reactivity.
Biology: The compound can be used in biochemical studies to investigate the interactions of fluorinated cyclobutyl derivatives with biological macromolecules.
Industry: Utilized in the development of advanced materials and agrochemicals due to its unique structural properties.
Mécanisme D'action
The mechanism by which Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. The phenyl group may enhance hydrophobic interactions, contributing to the compound’s overall activity. Pathways involved in its mechanism of action include modulation of enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorocyclobutylamine: Lacks the phenyl group, making it less hydrophobic.
1-Phenylcyclobutylamine: Does not contain the fluorine atom, resulting in different electronic properties.
3-Phenylcyclobutanone: Contains a carbonyl group instead of an amine, leading to different reactivity.
Uniqueness
Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, is unique due to the combination of the fluorine atom and phenyl group on the cyclobutyl ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
(3-fluoro-1-phenylcyclobutyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCFLTYDPJCCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-bromobenzenesulfonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2977797.png)




![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2977806.png)

![6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2977809.png)



![2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2977817.png)
![N-[(4-methylphenyl)methyl]-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2977818.png)
![2-chloro-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2977819.png)
